molecular formula C17H11Cl2N3O2 B611748 VU0422288

VU0422288

Cat. No.: B611748
M. Wt: 360.2 g/mol
InChI Key: MZRLPXFGQKQHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It exhibits high selectivity for mGluR4, mGluR7, and mGluR8, with EC50 values of 108 nM, 125 nM, and 146 nM, respectively . This compound is primarily used in scientific research to study the modulation of glutamate receptors and their role in various neurological processes.

Mechanism of Action

Target of Action

VU0422288, also known as VU 0422288 or N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide, is a positive allosteric modulator of group III metabotropic glutamate receptors (mGluRs). It primarily targets mGluR4, mGluR7, and mGluR8 . These receptors play a crucial role in modulating normal neuronal function and synaptic transmission .

Mode of Action

This compound interacts with its targets by potentiating the action of the group III mGluRs. It inhibits mGluRs with EC50 values of 125 nM, 146 nM, and 108 nM for mGluR4, mGluR7, and mGluR8, respectively . This interaction results in the modulation of glutamatergic synaptic transmission .

Biochemical Pathways

The compound affects the glutamatergic synaptic transmission pathway. It potentiates mGlu7-mediated reductions in excitatory post-synaptic potentials in hippocampal slices . This modulation significantly affects the dynamics of neurodegeneration in the hippocampus .

Pharmacokinetics

It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The molecular and cellular effects of this compound’s action include significant reduction in neuronal cell death in certain regions of the hippocampus. It also normalizes the level of expression of genes characterizing glutamatergic synaptic transmission and neuroinflammation . Furthermore, it reverses deficits in contextual fear memory, social recognition, and apneas in Rett syndrome (RTT) model mice .

Action Environment

It’s worth noting that the compound’s effects have been studied in the context of the hippocampus, suggesting that its action may be particularly relevant in this brain region .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0422288 involves multiple steps, starting with the preparation of the key intermediate, 3-chloro-4-[(5-chloro-2-pyridinyl)oxy]aniline. This intermediate is then reacted with 2-pyridinecarboxylic acid chloride under appropriate conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for VU 0422288 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

VU 0422288 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and pyridine moieties. These reactions can be used to modify the compound for various research purposes.

Common Reagents and Conditions

Common reagents used in the reactions involving VU 0422288 include bases like triethylamine, solvents such as dichloromethane, and various nucleophiles for substitution reactions. The conditions typically involve low temperatures and controlled environments to ensure high selectivity and yield.

Major Products

The major products formed from reactions involving VU 0422288 depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound.

Scientific Research Applications

VU 0422288 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

    Neurological Research: VU 0422288 is used to study the modulation of group III metabotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. .

    Pharmacological Studies: The compound is used to investigate the pharmacological properties of mGluR modulators and their potential therapeutic applications. .

    Drug Development: VU 0422288 serves as a lead compound for the development of new drugs targeting mGluRs. .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRLPXFGQKQHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does VU0422288 interact with its target, and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator of mGlu7 receptors [, ]. Unlike orthosteric agonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand []. The downstream effects of mGlu7 activation are primarily mediated through G-protein signaling pathways, ultimately modulating neuronal excitability by regulating glutamate and GABA release [].

Q2: How does this compound's activity compare to other mGlu7 agonists and PAMs?

A2: Research indicates that this compound exhibits distinct activity compared to other mGlu7 agonists and PAMs. Notably, its potentiation effect is influenced by the specific agonist used. For instance, this compound demonstrates a higher maximal potentiation level with the surrogate agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) compared to glutamate, the endogenous agonist []. This probe dependence highlights the complex interplay between orthosteric and allosteric binding sites on mGlu7 and the potential for developing PAMs with tailored pharmacological profiles. Additionally, compared to another mGlu7 PAM, VU6005649, this compound shows different maximal potentiation levels with L-AP4 versus glutamate [], further emphasizing the diversity in the mechanism of action among different mGlu7 PAMs.

Q3: What is the significance of this compound in understanding mGlu7 biology and its therapeutic potential?

A3: this compound has emerged as a valuable tool compound for investigating mGlu7 biology and its therapeutic potential []. Its discovery provided proof-of-concept evidence that mGlu7 activity can be selectively enhanced through positive allosteric modulation []. This finding is particularly significant as mGlu7 is implicated in various neurological and psychiatric disorders, including autism, depression, ADHD, and schizophrenia []. By understanding the detailed mechanisms of action of compounds like this compound, researchers can further explore the therapeutic potential of targeting mGlu7 for these conditions.

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